N-Acetyl-O-methyl-L-tyrosine
Overview
Description
N-Acetyl-O-methyl-L-tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
AC-TYR(ME)-OH, also known as N-Acetyl-O-methyl-L-tyrosine or (2S)-2-ACETAMIDO-3-(4-METHOXYPHENYL)PROPANOIC ACID, is a modified amino acid. It is structurally similar to tyrosine, a key amino acid involved in various biological processes . The primary target of AC-TYR(ME)-OH is the tyrosine-related pathways, specifically the tyrosinase enzyme . Tyrosinase plays a crucial role in the conversion of tyrosine to melanin, a pigment responsible for color in skin, hair, and eyes .
Mode of Action
It could potentially act as a competitive inhibitor, binding to the active site of these enzymes and preventing the normal substrate (tyrosine) from binding .
Biochemical Pathways
AC-TYR(ME)-OH likely affects the tyrosine metabolic pathway. Tyrosine is converted into DOPA by the enzyme tyrosinase, and DOPA is further converted into melanin . By potentially inhibiting tyrosinase, AC-TYR(ME)-OH could disrupt this pathway, affecting melanin production and other downstream effects.
Pharmacokinetics
The pharmacokinetics of AC-TYR(ME)-OH, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. As a modified amino acid, it might be expected to have similar properties to other amino acids. Its methyl and acetyl groups could influence its solubility, absorption, and distribution within the body .
Result of Action
The molecular and cellular effects of AC-TYR(ME)-OH are likely related to its potential impact on tyrosinase and the tyrosine metabolic pathway. By inhibiting tyrosinase, it could reduce melanin production, which could have various effects depending on the context. For example, in the context of ischemic stroke, it has been suggested that AC-TYR(ME)-OH might reduce infarct volume and provide neuroprotection .
Action Environment
The action, efficacy, and stability of AC-TYR(ME)-OH could be influenced by various environmental factors. These might include the presence of other molecules that can bind to the same targets, the pH and temperature of the environment, and the presence of enzymes that could metabolize AC-TYR(ME)-OH .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (2S)-2-Acetamido-3-(4-methoxyphenyl)propanoic Acid are largely determined by its structure, which includes a tyrosine residue. Tyrosine is known to play a crucial role in protein-protein and protein-ligand interactions . The phenol functionality in the side chain of tyrosine is amphiphilic, allowing it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .
Cellular Effects
It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have neuroprotective effects in models of cerebral ischemia, potentially through its influence on apoptotic pathways .
Molecular Mechanism
It is known that the compound can interact with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It is known that the compound’s fluorescence properties can be used for quantification in peptide standards .
Dosage Effects in Animal Models
It has been shown to have neuroprotective effects in models of cerebral ischemia .
Metabolic Pathways
The metabolic pathways involving (2S)-2-Acetamido-3-(4-methoxyphenyl)propanoic Acid are not well-characterized. As a derivative of tyrosine, it may be involved in pathways related to tyrosine metabolism .
Transport and Distribution
It is known that the compound can form complexes with sodium and potassium ions, which may influence its transport and distribution .
Properties
IUPAC Name |
(2S)-2-acetamido-3-(4-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-11(12(15)16)7-9-3-5-10(17-2)6-4-9/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUASHPCEMXOMR-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450146 | |
Record name | N-Acetyl-O-methyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28047-05-4 | |
Record name | N-Acetyl-O-methyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.